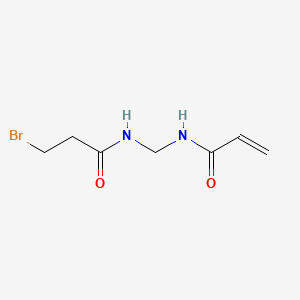
Bromacrylide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromacrylide is a propenamide-based agent with antineoplastic activity. Bromacrylide has been shown to decrease tumor growth in animal models, but is accompanied with severe toxicity, including severe bone marrow suppression and weight loss.
Wissenschaftliche Forschungsanwendungen
1. Environmental Persistence and Soil Mobility
Bromacrylide, particularly Bromacil, is known for its extensive use in controlling weeds in agricultural fields, such as pineapple farms. Studies have highlighted its persistence and mobility in soil, observing its presence in soil samples up to significant depths, indicating its potential for environmental contamination. Notably, Bromacil's detection at various soil depths and its persistence over time raise concerns about its long-term environmental impact, particularly on soil and water quality (Zhu & Li, 2002), (Alavi et al., 2008).
2. Photocatalytic Degradation and Environmental Detoxification
Research on the photocatalytic degradation of Bromacrylide (Bromacil) under simulated solar light using Au/TiO2 has shown promising results in diminishing the presence of this herbicide in aquatic systems. The identification of main degradation products and the evaluation of toxicity implications have been crucial in understanding its environmental impact. The reduction in toxicity post-treatment suggests that the by-products formed during the photocatalytic process are less harmful, indicating the potential of this method as a viable treatment technology (Angthararuk et al., 2014).
3. Development of Sensing Devices for Bromacrylide Detection
Innovative approaches have been employed to develop rapid and efficient sensing devices for detecting Bromacrylide (Bromacil) due to its widespread use and potential environmental hazards. The selection of single-stranded DNA molecular recognition elements specific for Bromacil has paved the way for the creation of field-deployable detection devices. These devices are crucial for monitoring environmental contamination and ensuring safety standards are met (Williams et al., 2014).
4. Investigating Disinfection By-products and Toxicity
Studies on the chlorination of Bromacrylide, specifically the kinetics and by-products of Bromacil chlorination, have been essential in understanding its transformation and the potential formation of harmful by-products. The investigation into the reaction kinetics and the influence of various factors on the formation of disinfection by-products during Bromacil chlorination highlights the complexity of its environmental impact and the need for thorough water treatment processes to mitigate potential hazards (Hu et al., 2019).
Eigenschaften
CAS-Nummer |
4213-51-8 |
|---|---|
Produktname |
Bromacrylide |
Molekularformel |
C7H11BrN2O2 |
Molekulargewicht |
235.08 g/mol |
IUPAC-Name |
3-bromo-N-[(prop-2-enoylamino)methyl]propanamide |
InChI |
InChI=1S/C7H11BrN2O2/c1-2-6(11)9-5-10-7(12)3-4-8/h2H,1,3-5H2,(H,9,11)(H,10,12) |
InChI-Schlüssel |
CDOUZKKFHVEKRI-UHFFFAOYSA-N |
SMILES |
C=CC(=O)NCNC(=O)CCBr |
Kanonische SMILES |
C=CC(=O)NCNC(=O)CCBr |
Andere CAS-Nummern |
4213-51-8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




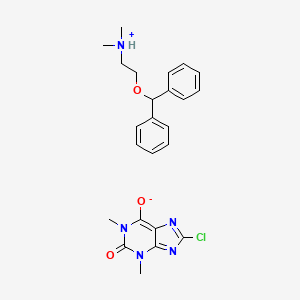
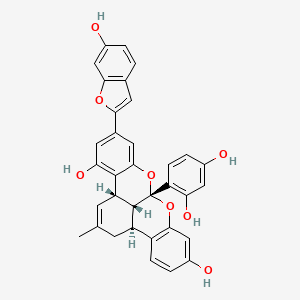
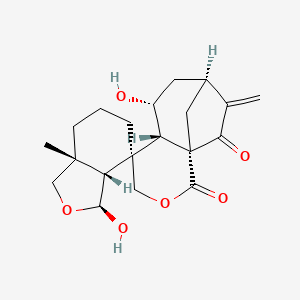
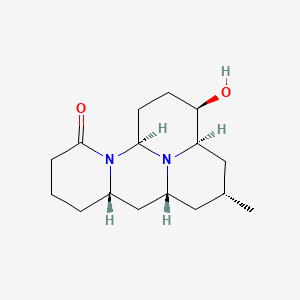
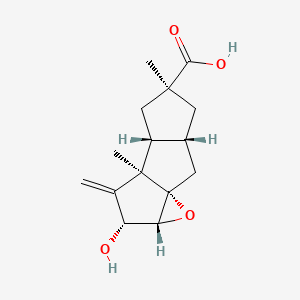


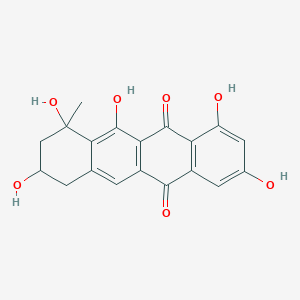
![Adenosine-5'-[phenylalaninol-phosphate]](/img/structure/B1210676.png)


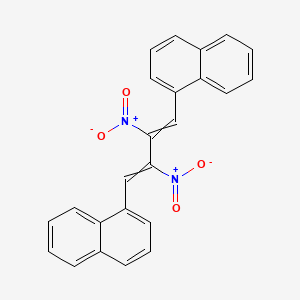
![cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester](/img/structure/B1210685.png)